Methyl nitrite

Catalog No.
S574761
CAS No.
624-91-9
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nitrite

CAS Number

624-91-9

Product Name

Methyl nitrite

IUPAC Name

methyl nitrite

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3

InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N

SMILES

CON=O

Solubility

Soluble in ethanol and ether
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Synonyms

methyl nitrite

Canonical SMILES

CON=O

Description

The exact mass of the compound Methyl nitrite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and etherin water, 2.4x10-4 mg/l @ 25 °c /estimated/. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrosation Reactions and Signaling Pathways

Methyl nitrite can act as a nitrosating agent, transferring a nitro group (NO₂) to other molecules. This process, known as nitrosation, plays a crucial role in various biological pathways, including protein modification and signaling. Researchers utilize methyl nitrite in studies to investigate nitrosation mechanisms and their impact on cellular functions [].

For instance, scientists have employed methyl nitrite to study S-nitrosylation, a post-translational modification where a nitro group is attached to cysteine residues in proteins. This modification can alter protein activity and is implicated in numerous physiological processes [].

Atmospheric Chemistry and Air Quality Research

Methyl nitrite is present in trace amounts in the atmosphere, where it participates in complex chemical reactions. Scientists study its role in ozone formation and degradation, as well as its interaction with other atmospheric components. Understanding these processes is crucial for improving air quality models and mitigating the effects of air pollution [, ].

Research suggests that methyl nitrite can contribute to the formation of hydroxyl radicals (OH), which play a vital role in atmospheric cleansing processes. Additionally, studies investigate its potential impact on the abundance of greenhouse gases [, ].

Food Science and Flavor Analysis

Methyl nitrite contributes to the characteristic aroma and taste of certain foods, particularly cured meats. Researchers use it in food science applications to understand flavor development and evaluate the impact of processing techniques on food quality [].

Studies explore the interaction of methyl nitrite with other flavor compounds in cured meats and how these interactions influence the overall sensory experience. Additionally, research investigates the potential role of methyl nitrite in nitrosamine formation, a concern due to their potential carcinogenicity [].

Methyl nitrite is an organic compound with the chemical formula CH3ONO\text{CH}_3\text{ONO}. It is classified as the simplest alkyl nitrite and exists as a gas at room temperature. The compound can exist in two conformers: cis and trans, with the cis conformer being more stable by approximately 3.13 kJ/mol. The energy barrier for rotation between these conformers is about 45.3 kJ/mol, which has been confirmed through microwave spectroscopy . Methyl nitrite is known for its oxidizing properties and is considered a heat-sensitive explosive, particularly when in the presence of metal oxides .

, often acting as a reactant or intermediate. Notable reactions include:

  • Formation from Iodomethane and Nitrogen Dioxide:
    2CH3I+2NO22CH3ONO+I22\text{CH}_3\text{I}+2\text{NO}_2\rightarrow 2\text{CH}_3\text{ONO}+\text{I}_2
    This reaction highlights the synthesis of methyl nitrite through the interaction of iodomethane with nitrogen dioxide .
  • Reactions with Acids:
    Methyl nitrite can react with hydrochloric acid to produce chloronitroso compounds:
    CH3NO2+HClClNO+CH4O\text{CH}_3\text{NO}_2+\text{HCl}\rightarrow \text{ClNO}+\text{CH}_4\text{O}
  • Dissociation Mechanism:
    The dissociation of methyl nitrite is significant in catalytic processes, such as converting carbon monoxide to dimethyl oxalate, followed by hydrogenation to ethylene glycol .

Methyl nitrite can be synthesized through several methods:

  • Reaction of Silver Nitrite with Iodomethane:
    This method yields methyl nitrite along with some byproducts like nitromethane due to the nucleophilic attack of the nitrite ion on the methyl group:
    • Reaction conditions favoring silver ions enhance the yield of methyl nitrite .
  • Oxidative Reaction of Methanol with Sodium Nitrite:
    This process involves sulfuric acid as a catalyst:
    2CH3OH+H2SO4+2NaNO22CH3ONO+Na2SO4+2H2O2\text{CH}_3\text{OH}+\text{H}_2\text{SO}_4+2\text{NaNO}_2\rightarrow 2\text{CH}_3\text{ONO}+\text{Na}_2\text{SO}_4+2\text{H}_2\text{O}
    This method is noted for its efficiency in producing methyl nitrite gas .

Methyl NitriteCH3ONO\text{CH}_3\text{ONO}Heat-sensitive explosivePotent vasodilatorRocket propellant, pharmaceuticalsEthyl NitriteC2H5ONO\text{C}_2\text{H}_5\text{ONO}Less volatile than methylSimilar vasodilatory effectsUsed similarly in medicinePropyl NitriteC3H7ONO\text{C}_3\text{H}_7\text{ONO}More stable than ethylComparable effectsLimited use in pharmaceuticalsNitromethaneCH3NO2\text{C}\text{H}_3\text{NO}_2Stable under normal conditionsNot a vasodilatorUsed as a solvent and fuel

Methyl nitrite's unique properties stem from its specific molecular structure and reactivity patterns, making it distinct among similar compounds while sharing some functional characteristics .

Research indicates that methyl nitrite interacts with various biological systems and chemicals, leading to significant physiological effects. Its interactions can result in:

  • Methemoglobinemia: A serious condition resulting from excessive exposure.
  • Chemical Reactivity: Methyl nitrite reacts vigorously with reducing agents and can form explosive mixtures with air, necessitating careful handling in laboratory settings .

Methyl nitrite shares structural similarities with other alkyl nitrites but possesses unique properties that distinguish it from them. Similar compounds include:

  • Ethyl Nitrite (C2H5ONO\text{C}_2\text{H}_5\text{ONO})
  • Propyl Nitrite (C3H7ONO\text{C}_3\text{H}_7\text{ONO})
  • Nitromethane (CH3NO2\text{C}\text{H}_3\text{NO}_2)

Comparison Table

CompoundMolecular FormulaStabilityBiological Activity

Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).

Color/Form

Gas

Boiling Point

-12.0 °C
64.6 °C @ 760 mm Hg (explodes)

Density

0.991

LogP

log Kow = 0.88 /Estimated/

Melting Point

-16.0 °C
-16 °C

UNII

96TLP8RN37

GHS Hazard Statements

H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Compressed Gas;Acute Toxic;Health Hazard

Other CAS

624-91-9

Wikipedia

Methyl nitrite

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Nitrous acid, methyl ester: ACTIVE

Dates

Modify: 2024-02-18

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